(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol
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Overview
Description
“(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol” is a chemical compound with the CAS Number: 88751-41-1 . It has a molecular weight of 188.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Crystal Structure and Synthesis
- The compound has been involved in studies exploring crystal structures and synthesis methodologies. For example, Liu et al. (2005) investigated the crystal structure of a related pyrazole derivative, revealing a novel "U" conformation in the solid state (Liu et al., 2005). Additionally, Trilleras et al. (2013) explored the ultrasonics-promoted synthesis of dihydropyrazole derivatives, highlighting the efficiency and high yields of this method (Trilleras et al., 2013).
Antimicrobial Activity
- Compounds containing the pyrazole moiety have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized pyrazoline derivatives and found that some exhibited significant antimicrobial activity, comparable to standard drugs (Kumar et al., 2012).
Pharmaceutical and Agrochemical Industry
- Pyrazoles and their derivatives are of interest in the pharmaceutical and agrochemical industry due to their wide applications. Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and characterized its properties, indicating its potential in these industries (Vyas et al., 2012).
Biological Evaluation
- The compound and its derivatives have been evaluated for biological activities, including antimicrobial and herbicidal effects. For instance, Menozzi et al. (1999) synthesized pyrazole analogues and evaluated them for antifungal and antiarrhythmic activities (Menozzi et al., 1999).
Photocleavage and Phototransposition
- Research has also been conducted on the photochemistry of pyrazole derivatives. Pavlik et al. (1997) studied the phototransposition and photocleavage of 1-methyl-4-phenylpyrazole, uncovering complex photochemical pathways (Pavlik et al., 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBCHUQJZYPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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